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Abstract

PRN1371 is a novel, orally administered, irreversible covalent inhibitor primarily targeting the
Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2]
[3][4] Developed for the treatment of solid tumors with aberrant FGFR signaling, PRN1371
exhibits potent and sustained inhibition of the pathway.[1][2] Its mechanism involves forming a
covalent bond with a conserved cysteine residue within the kinase domain of FGFRs, leading
to prolonged target engagement even after the drug has been cleared from circulation.[1][3][5]
In addition to its high affinity for FGFRs, comprehensive kinome screening has revealed that
PRN1371 is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), another
key tyrosine kinase implicated in oncogenesis and the tumor microenvironment.[6][7] This dual
inhibitory activity suggests a broader potential for therapeutic intervention, targeting both the
tumor cells directly and the tumor-associated macrophages (TAMSs) regulated by CSF1R
signaling. This document provides a comprehensive technical overview of PRN1371, detailing
its mechanism of action, preclinical and clinical data, experimental protocols, and the signaling
pathways it modulates.

Mechanism of Action
Irreversible Covalent Inhibition of FGFR
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PRN1371 was designed as an irreversible inhibitor to achieve high potency, selectivity, and a
prolonged duration of effect.[2][4] Unlike reversible inhibitors that rely on non-covalent
interactions, PRN1371 forms a stable, covalent bond with its target. The molecule contains an
acrylamide "warhead" that specifically targets a non-conserved cysteine residue (Cys488 in
FGFR1) located in the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2]

[5]
This covalent binding mechanism confers several advantages:

e Sustained Inhibition: The irreversible nature of the bond means that restoration of kinase
activity requires the synthesis of new receptor proteins, leading to durable target inhibition
long after the drug's systemic clearance.[2]

e High Potency: The covalent interaction allows PRN1371 to effectively compete with the high
intracellular concentrations of ATP.[2]

e Enhanced Selectivity: By targeting a cysteine residue that is not universally conserved
across the human kinome, PRN1371 achieves remarkable selectivity, minimizing off-target
effects.[2][3]
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Diagram 1: Covalent inhibition mechanism of PRN1371 on FGFR.

Inhibition of CSF1R

While designed for FGFR, kinome-wide selectivity screening revealed that PRN1371 potently
inhibits CSF1R.[6][8] The IC50 value for CSF1R is 8.1 nM, which is comparable to its potency
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against the FGFRs.[7] CSF1R is a critical receptor tyrosine kinase that regulates the survival,
proliferation, and differentiation of macrophages.[9] In the context of cancer, CSF1R signaling
is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which
often contribute to an immunosuppressive tumor microenvironment.[9][10] The dual inhibition of
FGFR on tumor cells and CSF1R on TAMs presents a compelling rationale for its anti-cancer
activity.

Quantitative Data Presentation
Biochemical Potency and Selectivity

The inhibitory activity of PRN1371 was assessed in biochemical enzyme assays against its
primary targets and other related kinases. The data demonstrates high potency for FGFR1-4
and CSF1R, with significant selectivity over other kinases like VEGFR2.[6][7]

Target Kinase IC50 (nM) Reference(s)
FGFR1 0.7+0.1 [6]
FGFR2 1.3+0.2 [6]
FGFR3 41+0.7 [6]
FGFR4 19.3+4.7 [6]
CSF1R 8.1 [7]
VEGFR2 705 + 63 [6]

Table 1: Biochemical IC50
values of PRN1371 against

key kinases.

A kinome-wide scan of 250 kinases showed that at a concentration of 1 umol/L, only a single
kinase outside the FGFR family, CSF1R, was inhibited by more than 90%.[6]

Cellular Anti-Proliferative Activity

PRN1371 potently inhibits the proliferation of cancer cell lines that harbor FGFR genetic
alterations (mutations, fusions, or amplifications).[6][11] Its efficacy is significantly lower in cell
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lines without such alterations.

) FGFR IC50 /| EC50
Cell Line Cancer Type . Reference(s)
Alteration (nM)
RT4 Bladder FGFR3 Fusion 4017 [6][11]
FGFR3
RT112 Bladder o 41+14 [6][11]
Amplification
. FGFR2
SNU16 Gastric o 26122 [6][11]
Amplification
FGFR2
NCI-H716 Colorectal o 2017 [6]
Amplification
AN3-CA Endometrial FGFR2 Mutation  43.3 [11]
_ FGFR4
LI7 Liver o 33.1 [11]
Amplification
_ FGFR4
JHH7 Liver o 231 [11]
Amplification
HCT116 Colon FGFR Wild-Type  Not Inhibited [12]
Table 2: Anti-
proliferative
activity of
PRN1371 in

various cancer

cell lines.

In Vivo Efficacy in Preclinical Models

In a SNU16 gastric cancer xenograft model (FGFR2 amplified), oral administration of PRN1371

led to a dose-dependent reduction in tumor volume, achieving up to 68% tumor growth

inhibition at a dose of 10 mg/kg twice daily without significant body weight loss.[7] The

sustained inhibition of the target was confirmed by measuring phosphorylated FGFR2

(PFGFR2) levels in the tumor tissue, which remained suppressed hours after dosing.[2]
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Signaling Pathways
FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration,
and angiogenesis. Ligand (FGF) binding induces receptor dimerization and
autophosphorylation of the intracellular kinase domain. This activates downstream signaling
cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive oncogenic
processes. PRN1371 blocks the initial autophosphorylation step, thereby inhibiting all
subsequent downstream signals.
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Diagram 2: Overview of the FGFR signaling pathway and PRN1371 inhibition.
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CSF1R Signaling Pathway

The binding of ligands CSF-1 or IL-34 to CSF1R on the surface of myeloid cells, particularly
macrophages, triggers receptor dimerization, autophosphorylation, and activation of
downstream pathways including PISK/AKT, MAPK, and JAK/STAT.[9][13] This signaling is
essential for macrophage differentiation and survival. In tumors, it drives the M2-like, pro-
tumoral phenotype of TAMs. By inhibiting CSF1R, PRN1371 has the potential to remodel the
tumor microenvironment, reducing the population of immunosuppressive macrophages.
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Diagram 3: Overview of the CSF1R signaling pathway.
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Clinical Development

PRN1371 entered a Phase 1 dose-escalation study (NCT02608125) in patients with advanced
solid tumors.[2][14] The trial was designed to assess safety, tolerability, pharmacokinetics, and
to determine the recommended Phase 2 dose.[14][15]

e Pharmacokinetics: Oral administration of PRN1371 resulted in good exposure, rapid
systemic clearance, and no accumulation with daily dosing.[2][7]

e Pharmacodynamics: A dose-dependent increase in serum phosphate was observed, a
known on-target effect of FGFR inhibition, serving as a pharmacodynamic biomarker.[2][7]
[14]

o Safety: The agent was generally well-tolerated at the doses studied.[11] The clinical trial was

later terminated.[4]

Experimental Protocols
Biochemical Kinase Inhibition Assay

This protocol outlines a representative method for determining the IC50 of PRN1371 against a

target kinase.

Reaction

/T (Add kinase and PRN1371 Incubate (e.g., 10 min "Add ATP/substrate mix Incubate (e.g., 60 min
I 1o 96-well plate at room temp) to initiate reaction at 30°C)
i

Click to download full resolution via product page

Diagram 4: Workflow for a biochemical kinase inhibition assay.

Methodology:
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Compound Preparation: A serial dilution of PRN1371 is prepared in 100% DMSO.

Reaction Setup: Recombinant FGFR or CSF1R enzyme is incubated with varying
concentrations of PRN1371 in a kinase assay buffer.

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable
substrate (e.g., a poly-Glu-Tyr peptide).

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a
controlled temperature (e.g., 30°C).

Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or
consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which
measures the amount of ADP produced as a luminescent signal.

Data Analysis: The percentage of kinase activity inhibition relative to a DMSO control is
calculated for each PRN1371 concentration. The IC50 value is determined by fitting the data
to a four-parameter logistic curve.

Cellular FGFR Autophosphorylation Assay

Objective: To measure the ability of PRN1371 to inhibit ligand-stimulated FGFR
phosphorylation in a cellular context.

Cell Line: SNU16 human gastric carcinoma cells (which overexpress FGFR2).[6]

Methodology:

Cell Culture: SNU16 cells are cultured in appropriate media and serum-starved overnight to
reduce baseline receptor phosphorylation.

Compound Treatment: Cells are pre-incubated with various concentrations of PRN1371 for a
specified time (e.g., 1-2 hours).

Ligand Stimulation: Cells are stimulated with a ligand such as basic fibroblast growth factor
(bFGF) for a short period (e.g., 15 minutes) to induce FGFR2 autophosphorylation.

Cell Lysis: Cells are washed and lysed to extract total protein.
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o Detection (Western Blot):

o

Total protein concentration is quantified using a BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is probed with a primary antibody specific for phosphorylated FGFR
(pPFGFR).

o A second primary antibody for total FGFR or a loading control (e.g., B-actin) is used for
normalization.

o Blots are incubated with HRP-conjugated secondary antibodies and visualized using an
enhanced chemiluminescence (ECL) substrate.

o Data Analysis: Band intensities are quantified using densitometry. The ratio of pFGFR to total
FGFR is calculated and normalized to the stimulated control to determine the IC50. For
PRN1371, this assay yielded an IC50 of 2.9 £ 1.4 nM in SNU16 cells.[6]

Cell Proliferation Assay

Objective: To determine the effect of PRN1371 on the proliferation of cancer cell lines.
Methodology:

o Cell Seeding: Cancer cells (e.g., RT4, SNU16) are seeded into 96-well plates at an
appropriate density and allowed to adhere overnight.

o Compound Addition: Cells are treated with a range of concentrations of PRN1371.
 Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

« Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric reagent.
A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures
ATP levels as an indicator of metabolically active cells.
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» Data Analysis: The signal from treated wells is normalized to that of DMSO-treated control
wells. The IC50 or EC50 value is calculated by plotting the percentage of proliferation
inhibition against the log of the compound concentration and fitting the data to a dose-
response curve.[11]

Conclusion

PRN1371 is a potent and highly selective irreversible inhibitor of the FGFR family, with
additional potent activity against CSF1R. Its covalent mechanism of action provides sustained
target inhibition, which has been demonstrated to translate into significant anti-tumor efficacy in
preclinical models of FGFR-driven cancers. The dual targeting of oncogenic drivers within the
tumor cell and key regulators of the immunosuppressive tumor microenvironment represents a
promising therapeutic strategy. While its clinical development was halted, the data generated
for PRN1371 provides a valuable technical foundation for the continued exploration of covalent
inhibitors and dual-targeting agents in oncology.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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